molecular formula C10H15N B073034 N,N-Dimethylphenethylamine CAS No. 1126-71-2

N,N-Dimethylphenethylamine

Cat. No. B073034
CAS RN: 1126-71-2
M. Wt: 149.23 g/mol
InChI Key: TXOFSCODFRHERQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethylphenethylamine involves multiple chemical pathways, including the reductive amination, Leuckart method, and others, depending on the desired purity and yield. These methods highlight the versatility and complexity in synthesizing such compounds, which can significantly impact their physical and chemical properties [Stojanovska et al., 2013].

Molecular Structure Analysis

The molecular structure of N,N-Dimethylphenethylamine is characterized by the presence of a phenethylamine backbone with two methyl groups attached to the nitrogen atom. This structural arrangement impacts its chemical behavior, reactivity, and interaction with biological systems. Understanding the geometry, electronic distribution, and conformational flexibility is crucial for predicting its reactivity and interactions [Petzold-Welcke et al., 2014].

Chemical Reactions and Properties

N,N-Dimethylphenethylamine undergoes various chemical reactions, including oxidation, nitrosation, and conjugation, which can modify its chemical properties significantly. These reactions are influenced by its molecular structure and can lead to the formation of complex derivatives with diverse biological activities [Nawrocki & Andrzejewski, 2011].

Physical Properties Analysis

The physical properties of N,N-Dimethylphenethylamine, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are essential for its application in chemical synthesis and for understanding its behavior in biological systems [Kim & Kim, 2011].

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pH-dependence, are crucial for the application of N,N-Dimethylphenethylamine in synthetic chemistry and pharmacology. Its behavior in different chemical environments, interaction with other compounds, and mechanisms of action in biological systems are areas of ongoing research [Tain & Hsu, 2017].

Scientific Research Applications

  • Radiochemistry and Neuroscience : Halldin et al. (1989) discussed the labeling of dimethylphenethylamine with carbon-11 in different positions for use in biodistribution studies in rats and Rhesus monkeys, highlighting its application in neuroscience research and imaging techniques like positron emission tomography (PET) (Halldin et al., 1989).

  • Agricultural and Environmental Science : Jones-Lepp et al. (2010) studied the potential for plant uptake of various contaminants, including N,N'-dimethylphenethylamine (DMPEA), in irrigated crop systems, providing insights into environmental contamination and food safety (Jones-Lepp et al., 2010).

  • Chemical Reactions : Smith, Norman, and Rowley (1970) explored the redox reactions of 3,4-Dimethoxy-N,N-dimethylphenethylamine N-oxide with iron(II) ion, offering valuable data for chemical synthesis and reaction mechanisms (Smith et al., 1970).

  • Water Treatment and Public Health : Mitch, Gerecke, and Sedlak (2003) described a method to quantify organic precursors of N-nitrosodimethylamine (NDMA), including dimethylamine, which forms during chloramination of wastewater. This research is significant for public health and water treatment (Mitch et al., 2003).

  • Pharmacology and Neuroscience : Leth-Petersen et al. (2014) investigated the metabolic stability of psychedelic 5-HT2A agonists, including derivatives of dimethylphenethylamine, to understand their oral bioavailability and effects on the human brain (Leth-Petersen et al., 2014).

  • Materials Science : Wu, Lin, and Liou (2019) synthesized novel triarylamine derivatives with dimethylamino substituents, including N,N'-bis(4-dimethylaminophenyl)-N,N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, for use in optoelectronic devices, demonstrating its application in material science (Wu et al., 2019).

properties

IUPAC Name

N,N-dimethyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOFSCODFRHERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10275-21-5 (hydrochloride)
Record name N,N-Dimethylphenylethylamine
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DSSTOX Substance ID

DTXSID40150114
Record name N,N-Dimethylphenylethylamine
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Molecular Weight

149.23 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Sweet fishy aroma
Record name N,N-Dimethylphenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Soluble in water, Soluble (in ethanol)
Record name N,N-Dimethylphenethylamine
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Density

0.898-0.904
Record name N,N-Dimethylphenethylamine
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Product Name

N,N-Dimethylphenethylamine

CAS RN

1126-71-2
Record name Dimethylphenethylamine
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Record name N,N-Dimethylphenylethylamine
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Record name N,N-Dimethylphenethylamine
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Record name N,N-Dimethylphenethylamine
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Record name N,N-DIMETHYL-2-PHENETHYLAMINE
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Synthesis routes and methods I

Procedure details

As Example 15 but using 2-dimethylamino-1-phenyl-ethanol (13.7 g) instead of 3-acetylpyridine. The crude material is pyrified by column chromatography on aluminium oxide using dichloromethane as eluant. The product is dried in vacuo to constant weight to give 1-(1,3-dithian-2-ylidene)-2-ylidene)-2-dimethylamino-1-phenylethane as an oil at room temperature.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

2-Phenylethyl bromide [0.01 mol.] and dimethylamine hydrochloride [0.02 mol.] are stirred at room temperature [24 hrs] and then refluxed [1 hr.] with potassium carbonate [0.06 in methanol. The insoluble materials are filtered and the solution evaporated and distilled to form N,N-dimethyl-2-phenylethylamine. The hydrochloride salt [m.p. 163-4° C.] is formed and recrystallized from ethanol. The structure was confirmed by its proton nmr spectrum, by its chemical ionization mass spectrum, and its correct elemental analyses.
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Synthesis routes and methods IV

Procedure details

To a stirring solution of phenylacetaldehyde (5 mM, 0.6 mL) and dimethylamine (5 mM, 3 mL of 2M in MeOH) in MeOH (1 mL), was added NaCNBH3 (5 mM, 360 mg) in a round-bottomed flask. The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and H2O was added to the residue before extraction with CH2Cl2. The combined extracts were dried over MgSO4, the solid was filtered off, and the solvent was evaporated under reduced pressure to give a yellow oil. The crude products were purified by column chromatography (silica gel, EtAc:n-hexane, 4:6) to afford pure product in quantitative yield, 0.52 g, 87%, yellow oil. TLC (EtAc:n-hex, 4:6 v/v): RF=0.2. 1H NMR, δ: 7.40-7.20 (m, 5H), 3.20 (m, 4H), 2.20 (S, 6H). 13C NMR, δ: 141.5, 129.1, 128.6, 125.8, 60.9, 45.6, 32.2. Anal. calcd for C10H13N: C, 80.48; H, 10.13; N, 9.39%. Found; C, 90.60; H, 10.20; N, 9.40%.
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360 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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